molecular formula C12H12N4O2 B11780233 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11780233
M. Wt: 244.25 g/mol
InChI Key: MVCHILGIRHLSJZ-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a tetrahydrocinnoline moiety

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives and tetrahydrocinnoline-containing compounds These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydrocinnolin-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c17-12(18)10-5-6-16(15-10)11-7-8-3-1-2-4-9(8)13-14-11/h5-7H,1-4H2,(H,17,18)

InChI Key

MVCHILGIRHLSJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

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